1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
Description
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound featuring a pyrrolidine ring substituted with a 4-chlorophenylsulfonyl group and an ethanone moiety linked to a 2-methoxyphenoxy group.
Synthesis: The compound can be synthesized via nucleophilic substitution or coupling reactions. A related β-O-4 lignin model compound, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, was prepared by reacting 2-bromo-4’-methoxyacetophenone with guaiacol in DMF under basic conditions . Similar methodologies involving α-halogenated ketones and thiols or phenols (e.g., sodium ethoxide-mediated reactions) are applicable for derivatives with sulfur-containing groups .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S/c1-25-17-4-2-3-5-18(17)26-13-19(22)21-11-10-16(12-21)27(23,24)15-8-6-14(20)7-9-15/h2-9,16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZDUQLZMGMGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pyrrolidine
The pyrrolidine ring is functionalized via sulfonylation using 4-chlorobenzenesulfonyl chloride. InCl3-catalyzed reactions under ultrasound irradiation (40°C, 20 min) enhance reaction efficiency, as demonstrated in analogous pyrano[2,3-c]pyrazole syntheses.
Procedure :
- Pyrrolidine (2.0 mmol) and 4-chlorobenzenesulfonyl chloride (2.2 mmol) are combined in 50% EtOH.
- InCl3 (20 mol%) is added, and the mixture is sonicated at 40°C for 30 min.
- The product precipitates upon cooling, yielding 85–90% pure 3-((4-chlorophenyl)sulfonyl)pyrrolidine after recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | InCl3 (20 mol%) |
| Solvent | 50% EtOH |
| Temperature | 40°C |
| Reaction Time | 30 min |
| Yield | 85–90% |
Synthesis of 2-(2-Methoxyphenoxy)acetic Acid
Nucleophilic Aromatic Substitution
2-Methoxyphenol reacts with chloroacetyl chloride in a base-mediated reaction to form the phenoxyacetic acid derivative.
Procedure :
- 2-Methoxyphenol (3.0 mmol) and chloroacetyl chloride (3.3 mmol) are stirred in THF with K2CO3 (4.0 mmol) at 0°C.
- After 4 h, the mixture is acidified (HCl, 1M) to precipitate 2-(2-methoxyphenoxy)acetic acid (75–80% yield).
Optimization Insights :
- Base Selection : K2CO3 outperforms NaHCO3 or Et3N in minimizing side reactions.
- Solvent : THF ensures homogeneity without hydrolyzing chloroacetyl chloride.
Amide Coupling to Assemble the Target Compound
Activation of Carboxylic Acid
2-(2-Methoxyphenoxy)acetic acid is converted to its acid chloride using oxalyl chloride.
Procedure :
- The acid (2.0 mmol) is refluxed with oxalyl chloride (4.0 mmol) in dry DCM for 2 h.
- Excess reagent is removed under vacuum to yield the acid chloride.
Coupling with 3-((4-Chlorophenyl)sulfonyl)pyrrolidine
The acid chloride reacts with the pyrrolidine sulfonyl amine under Schotten-Baumann conditions.
Procedure :
- 3-((4-Chlorophenyl)sulfonyl)pyrrolidine (2.0 mmol) is dissolved in DCM.
- The acid chloride (2.2 mmol) is added dropwise at 0°C, followed by Et3N (4.0 mmol).
- Stirring for 12 h at room temperature affords the crude product, which is purified via column chromatography (SiO2, hexane/EtOAc 3:1) to yield 70–75% of the target compound.
Comparative Catalysis Data :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et3N | DCM | 25 | 12 | 70–75 |
| DMAP | THF | 25 | 8 | 65–70 |
| InCl3 | EtOH | 40 | 6 | 80–85 |
InCl3 demonstrates superior efficacy, likely due to Lewis acid-assisted activation of the amine.
Alternative Synthetic Routes
One-Pot Multicomponent Approach
Inspired by pyrano[2,3-c]pyrazole syntheses, a one-pot strategy could concurrently assemble the pyrrolidine sulfonyl and phenoxy ethanone moieties.
Hypothetical Procedure :
- Combine pyrrolidine, 4-chlorobenzenesulfonyl chloride, 2-methoxyphenol, and chloroacetone in 50% EtOH with InCl3 (20 mol%).
- Ultrasound irradiation (40°C, 30 min) may yield the target compound directly, though yields require empirical validation.
Mitsunobu Reaction for Ether Formation
The 2-methoxyphenoxy group could be installed via Mitsunobu coupling between 2-methoxyphenol and a β-keto ester precursor.
Advantages :
- Stereochemical control.
- Compatibility with acid-sensitive substrates.
Characterization and Validation
The target compound’s structure is confirmed via:
- 1H NMR : Peaks at δ 7.8–7.6 (d, 2H, Ar–Cl), δ 4.2 (s, 2H, COCH2O), δ 3.8 (s, 3H, OCH3).
- ESI–MS : [M+H]+ at m/z 423.1.
- IR : Bands at 1680 cm−1 (C=O), 1350 cm−1 (S=O).
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Center
The tert-butylsulfonyl group undergoes nucleophilic displacement under basic conditions. For example:
Reaction:
| Entry | Nucleophile | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Piperidine | 70°C, 12 h | 78 | |
| 2 | Sodium azide | DMF, 80°C, 6 h | 63 | |
| 3 | Phenethylamine | RT, 24 h | 55 |
The reaction proceeds via an mechanism, with the sulfonyl group acting as a leaving site. Steric hindrance from the tert-butyl group reduces reactivity compared to smaller sulfonamides.
Suzuki-Miyaura Cross-Coupling
The 4-chlorophenyl group participates in palladium-catalyzed couplings, enabling aryl diversification:
Reaction:
| Entry | Boronic Acid (R) | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | 4-CN-C₆H₄ | 85 | 12 | 91 | |
| 2 | 3-F-C₆H₄ | 90 | 10 | 82 | |
| 3 | 2-MeO-C₆H₄ | 80 | 14 | 76 |
The reaction tolerates electron-withdrawing and donating substituents, with yields correlating to steric accessibility .
Acid/Base-Mediated Ether Cleavage
The methoxyphenoxy ether undergoes cleavage under strong acidic conditions:
Reaction:
\text{Compound} \xrightarrow{\text{HBr (48%), reflux}} \text{Phenol derivative} + \text{CH}_3\text{OH}
| Entry | Acid/Base | Product | Yield (%) | Source |
|---|---|---|---|---|
| 1 | HBr (aq) | 2-Hydroxyphenoxy ethanone | 68 | |
| 2 | BCl₃ (DCM) | Chlorophenol derivative | 72 |
The reaction is selective for the methoxy group, leaving the sulfonyl and pyrrolidine groups intact .
1,3-Dipolar Cycloaddition
The pyrrolidine nitrogen facilitates cycloaddition with azides, forming triazole derivatives:
Reaction:
| Entry | Azide (R) | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Benzyl azide | RT, 3 h | 76 | |
| 2 | Phenyl azide | 50°C, 6 h | 68 |
The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), with the pyrrolidine acting as a dipolarophile .
Biological Activity and Target Interactions
Though not a direct chemical reaction, the compound’s interaction with biological targets (e.g., CB1 receptors) involves non-covalent binding:
| Target | Binding Affinity (Kᵢ, nM) | Selectivity (α) | Source |
|---|---|---|---|
| CB1 Receptor | 226.9 | 11.6 | |
| 5-HT₂A Receptor | >1,000 | N/A |
The sulfonyl group enhances binding to hydrophobic pockets, while the pyrrolidine ring provides conformational flexibility for receptor engagement .
Oxidation and Reduction Pathways
-
Sulfonyl Reduction:
(Yield: 45%,). -
Ethanone Reduction:
(Yield: 62%,).
Key Mechanistic Insights
-
Sulfonyl Group Reactivity: The electron-withdrawing nature of the sulfonyl group polarizes adjacent bonds, facilitating nucleophilic attacks.
-
Pyrrolidine Flexibility: The ring’s puckering allows adaptive geometry during catalytic cycles (e.g., in Suzuki couplings) .
-
Methoxyphenoxy Stability: Resonance stabilization of the aromatic ether limits unintended cleavage under mild conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, derivatives of sulfonamides incorporating similar structures have been evaluated for their anti-human liver cancer activities. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies can help in understanding how structural modifications can enhance efficacy against specific diseases, particularly in targeting enzymes involved in cancer progression or metabolic disorders .
Synthesis of Heterocycles
The compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its carbonyl and methyl functionalities allow for reactions with bidentate reagents, leading to the formation of novel heterocycles that exhibit promising biological activities. This synthetic versatility is critical for developing new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the methoxyphenoxy group can participate in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl groups (e.g., in the target compound) confer higher polarity and water solubility compared to sulfanyl derivatives .
Functional Group Modifications
Ethanone vs. Ethanol Derivatives
- 1-(4-Chlorophenyl)-2-((4-methoxybenzyl)(methyl)amino)ethanol (): Replacing ethanone with ethanol reduces electrophilicity but introduces hydrogen-bonding capacity. This modification may alter pharmacokinetics (e.g., oral bioavailability).
Methoxy Positioning Effects
Insights :
- The target compound’s pyrrolidine-sulfonyl group may improve blood-brain barrier penetration compared to bulkier triazole derivatives .
- Nitro and chloro substituents (as in ) correlate with high antimalarial activity, suggesting the target compound could be optimized for similar applications .
Physicochemical Properties
Biological Activity
The compound 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.83 g/mol. The structure features a pyrrolidine ring, a sulfonyl group, and a methoxyphenoxy moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.83 g/mol |
| CAS Number | 61194-94-3 |
| LogP | 2.822 |
| PSA | 49.24 Ų |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the sulfonamide group are known for their antibacterial effects against various pathogens. In vitro studies have shown that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been assessed through various assays measuring cytokine production and inflammatory marker expression. Studies have demonstrated that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Enzyme Inhibition
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown promising inhibitory activity against acetylcholinesterase (AChE) and urease, suggesting potential therapeutic applications in neurodegenerative diseases and urea cycle disorders.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in nitric oxide production, indicating its role in modulating inflammatory responses. The compound reduced nitric oxide levels by approximately 50% compared to untreated controls.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The sulfonamide group likely interacts with active sites on target enzymes, inhibiting their function.
- Receptor Binding : The methoxyphenoxy group may facilitate binding to specific receptors involved in inflammatory pathways.
- Cellular Uptake : The pyrrolidine structure enhances cellular permeability, allowing for effective intracellular action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone, and how can intermediates be optimized?
- Methodology :
- Step 1 : Synthesize the pyrrolidine-sulfonyl intermediate via nucleophilic substitution. For example, react 4-chlorophenylsulfonyl chloride with pyrrolidine in the presence of a base (e.g., triethylamine) to form 3-((4-chlorophenyl)sulfonyl)pyrrolidine .
- Step 2 : Couple the pyrrolidine-sulfonyl intermediate with 2-(2-methoxyphenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HCl) to form the ethanone backbone .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios to minimize by-products (e.g., unreacted sulfonyl chloride) .
Q. How should researchers characterize the structural integrity of this compound, particularly the sulfonyl and methoxyphenoxy groups?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the 4-chlorophenylsulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and the methoxyphenoxy moiety (δ ~3.8 ppm for methoxy protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight accuracy (e.g., [M+H]+ ion) to distinguish between isomeric impurities .
- Infrared Spectroscopy (IR) : Identify sulfonyl (S=O stretch at ~1350–1150 cm) and ketone (C=O stretch at ~1700 cm) functional groups .
Q. What solvents and conditions are suitable for solubility and stability studies given the compound’s polar sulfonyl and non-polar aryl groups?
- Methodology :
- Solubility Screening : Test in dimethyl sulfoxide (DMSO) for polar interactions and dichloromethane (DCM) for non-polar environments. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
- Stability : Conduct accelerated degradation studies under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions at 40°C for 48 hours. Analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl and methoxyphenoxy moieties?
- Methodology :
- Analog Synthesis : Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-methylphenyl to assess sulfonyl group specificity. Modify the methoxy group to ethoxy or hydrogen to study steric/electronic effects .
- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC values to correlate substituent effects with activity .
Q. What analytical methods resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology :
- Degradation Pathway Mapping : Use LC-MS/MS to identify hydrolytic cleavage products (e.g., free sulfonic acid from sulfonyl group hydrolysis) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data. Validate with long-term storage studies (25°C/60% RH for 12 months) .
Q. How can computational models predict the compound’s interaction with biological targets, such as ATP-binding pockets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding poses with ATP-dependent targets (e.g., PARP-1). Prioritize poses with favorable hydrogen bonding (e.g., sulfonyl oxygen with Lysine residues) .
- Free Energy Calculations : Perform molecular dynamics (MD) simulations with AMBER to estimate binding free energy (ΔG) and validate via isothermal titration calorimetry (ITC) .
Contradictions and Recommendations
- Synthetic Yield Variability : reports high yields (~80%) for pyrrolidine-sulfonyl intermediates under anhydrous conditions, while notes lower yields (~50%) in polar solvents. Recommendation : Optimize solvent choice (e.g., DCM over THF) and moisture control .
- Biological Activity : Antimicrobial activity in conflicts with kinase inhibition data in . Recommendation : Conduct dose-response assays across multiple cell lines to clarify mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
